1-Fluoro-2,4-diiodobenzene
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Overview
Description
1-Fluoro-2,4-diiodobenzene is an aromatic compound with the molecular formula C6H3FI2 It is a derivative of benzene, where two iodine atoms and one fluorine atom are substituted at the 2nd and 4th positions, respectively
Preparation Methods
The synthesis of 1-Fluoro-2,4-diiodobenzene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-2-iodobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature. Another method involves the use of isopropylmagnesium chloride in tetrahydrofuran, followed by the addition of anhydrous N,N-dimethylformamide . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as hydroxide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It is often used in Suzuki coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common reagents used in these reactions include potassium carbonate, copper(I) iodide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2,4-diiodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-2,4-diiodobenzene in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates nucleophilic substitution reactions, where nucleophiles attack the electron-deficient carbon atoms on the benzene ring . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Fluoro-2,4-diiodobenzene can be compared with other halogenated benzenes, such as:
1-Fluoro-2,4-dinitrobenzene: Known for its use in protein sequencing (Sanger’s reagent).
1-Fluoro-4-iodobenzene: Used in similar substitution and coupling reactions.
1,4-Diiodobenzene: Commonly used in Suzuki reactions and as a precursor in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists and researchers working on advanced organic synthesis and material science.
Properties
IUPAC Name |
1-fluoro-2,4-diiodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-5-2-1-4(8)3-6(5)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKDZDSNBYWQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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